3-(azepane-1-carbonyl)-N-(3-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine
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Overview
Description
3-(azepane-1-carbonyl)-N-(3-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its unique structure, which includes an azepane ring, a naphthyridine core, and an ethylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepane-1-carbonyl)-N-(3-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the azepane ring and the ethylphenylamino group. Common reagents used in these reactions include:
Naphthyridine Synthesis: Starting materials such as 2-aminopyridine and acetic anhydride are used to form the naphthyridine core.
Azepane Ring Formation: The azepane ring is introduced through cyclization reactions involving amines and haloalkanes.
Ethylphenylamino Group Addition: The ethylphenylamino group is added via nucleophilic substitution reactions using ethylphenylamine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(azepane-1-carbonyl)-N-(3-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ethylphenylamine in the presence of a suitable leaving group like halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce amine derivatives.
Scientific Research Applications
3-(azepane-1-carbonyl)-N-(3-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(azepane-1-carbonyl)-N-(3-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- Azepan-1-yl-(3-methylphenyl)methanone
- Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone
Uniqueness
3-(azepane-1-carbonyl)-N-(3-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine is unique due to its specific combination of functional groups and structural features
Biological Activity
3-(azepane-1-carbonyl)-N-(3-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a novel compound belonging to the naphthyridine class, characterized by its unique structural features, including an azepane ring and an ethylphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections delve into the synthesis, biological activity, mechanisms of action, and relevant research findings concerning this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Naphthyridine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Azepane Ring : This can be accomplished via nucleophilic substitution or cyclization methods.
- Functionalization with Ethylphenyl Group : This step often involves electrophilic aromatic substitution or coupling reactions.
Specific reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity.
Biological Activity
Research has indicated that this compound exhibits various biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses significant antimicrobial activity against a range of pathogens. In vitro assays demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate potent activity comparable to established antimicrobial agents .
Antiviral Activity
Preliminary investigations suggest that the compound may inhibit viral replication through interference with viral entry or replication processes. Specific studies have highlighted its potential against viruses such as influenza and coronaviruses, making it a candidate for further antiviral drug development .
Anticancer Effects
The compound has been evaluated for its antiproliferative effects on various cancer cell lines. Results from cell viability assays indicate that it induces apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression. Notably, it has shown selective toxicity towards cancer cells while sparing normal cells, which is a desirable characteristic in anticancer therapeutics .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It potentially binds to receptors influencing cellular responses related to inflammation and proliferation.
- DNA Interaction : There is evidence suggesting that the compound may intercalate with DNA, disrupting replication and transcription processes in rapidly dividing cells .
Case Studies
Several case studies have explored the biological activity of this compound:
- Case Study 1 : A study investigated its antimicrobial efficacy against a panel of bacterial strains, revealing MIC values ranging from 10 to 50 µg/mL depending on the organism tested.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 30 |
Candida albicans | 50 |
- Case Study 2 : In cancer research, the compound was tested on MCF-7 breast cancer cells, showing a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM.
Properties
IUPAC Name |
azepan-1-yl-[4-(3-ethylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c1-3-18-9-8-10-19(15-18)27-22-20-12-11-17(2)26-23(20)25-16-21(22)24(29)28-13-6-4-5-7-14-28/h8-12,15-16H,3-7,13-14H2,1-2H3,(H,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLFGWVCNRSRJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCCC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.